molecular formula C17H18N2O5S B2825755 Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate CAS No. 896309-90-3

Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate

Cat. No. B2825755
CAS RN: 896309-90-3
M. Wt: 362.4
InChI Key: IQOMOPABPKFVKS-UHFFFAOYSA-N
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Description

“Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate” is a complex organic compound. It incorporates a thiophene moiety, which is a sulfur-containing heterocyclic compound . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry and material science . They also play a significant role in the development of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes several functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also includes a carbamate group and a phenoxyacetamido group .


Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is influenced by the nature of the sulfur reagent, which can significantly impact reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

Subheading : Allosteric Effectors of HemoglobinResearch highlights the design, synthesis, and testing of compounds structurally related to Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate, demonstrating their ability to act as allosteric effectors of hemoglobin. These compounds effectively decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The compounds are noted for their potential in these fields due to their strong allosteric effects and their structural relation to marketed antilipidemic agents (Randad et al., 1991).

Synthesis of Oxygen-Containing Heterocycles

Subheading : Transformation of Carbamates into Bioactive HeterocyclesThe research delves into the transformation of compounds akin to this compound into oxygen-containing heterocyclic compounds, which are known for their significant biological activity. The study discusses the condensation reactions of methyl 3-hydroxyphenylcarbamate with various carbonyl compounds, leading to the formation of carbamate coumarin derivatives, underlining the synthetic versatility and potential biological applications of such transformations (Velikorodov et al., 2012).

Biochemical Modifications of Carbamates

Subheading : Metabolic Pathways and TransformationsThe study investigates the biochemical modifications of methylcarbamate insecticides, akin to the structure of this compound. It elaborates on various metabolic pathways like hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of metabolites. This research provides insights into the metabolic fate and environmental impact of such compounds, highlighting their potential risks and benefits in biological and ecological systems (Knaak, 1971).

properties

IUPAC Name

methyl N-[4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-10-11(2)25-16(14(10)15(21)19-17(22)23-3)18-13(20)9-24-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOMOPABPKFVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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